5-Bromo-n-isopropylpyridine-3-sulfonamide
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Overview
Description
5-Bromo-n-isopropylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11BrN2O2S and a molecular weight of 279.16 g/mol . It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, an isopropyl group attached to the nitrogen atom, and a sulfonamide group at the 3-position of the pyridine ring . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-isopropylpyridine-3-sulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method includes the following steps:
Bromination: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Isopropylation: The brominated pyridine is then reacted with isopropylamine to introduce the isopropyl group.
Sulfonamide Formation: Finally, the isopropylated bromopyridine is treated with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-n-isopropylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-n-isopropylpyridine-3-sulfonamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Bromo-n-isopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and isopropyl group may also contribute to its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridine-3-sulfonamide
- 5-Bromo-n-propylpyridine-3-sulfonamide
- 5-Bromo-n-butylpyridine-3-sulfonamide
Uniqueness
5-Bromo-n-isopropylpyridine-3-sulfonamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Biological Activity
5-Bromo-n-isopropylpyridine-3-sulfonamide (CAS No. 1240282-56-7) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by a bromine atom and an isopropyl group, influences its reactivity and biological interactions.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
- Isopropylation : The brominated pyridine is reacted with isopropylamine.
- Sulfonamide Formation : The product is treated with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
This synthetic route highlights the compound's versatility and potential for modification to enhance biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in key biological pathways, particularly those linked to cancer cell proliferation.
- PI3K/mTOR Pathway : Research indicates that this compound may act as an inhibitor of the PI3K/mTOR signaling pathway, which is crucial in cancer biology. This pathway regulates cell growth, survival, and metabolism, making it a significant target for anticancer therapies .
Anticancer Properties
Recent studies have focused on the anticancer potential of this compound:
- Cell Line Studies : In vitro studies demonstrate that this compound can inhibit the growth of various cancer cell lines, including those harboring mutations in the PI3K pathway. For instance, it has shown effectiveness against ovarian and breast cancer cell lines .
- Mechanistic Insights : The compound's ability to disrupt PI3K signaling has been linked to its effects on apoptosis and cell cycle regulation. By inhibiting key enzymes within this pathway, it may induce cell death in cancerous cells while sparing normal cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity:
- Broad Spectrum : Preliminary studies indicate that this compound may possess activity against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves interference with bacterial enzyme function similar to traditional sulfonamides.
Comparative Analysis with Similar Compounds
To understand the unique attributes of this compound, a comparison with related compounds can be insightful:
Compound Name | Structure Features | Notable Activities |
---|---|---|
5-Bromo-2-methylpyridine-3-sulfonamide | Methyl group instead of isopropyl | Antimicrobial |
5-Bromo-n-propylpyridine-3-sulfonamide | Propyl group | Moderate anticancer activity |
5-Bromo-n-butylpyridine-3-sulfonamide | Butyl group | Limited biological studies available |
The presence of the isopropyl group in this compound enhances its lipophilicity and potentially improves its pharmacokinetic properties compared to other derivatives.
Case Studies
- Inhibition of Tumor Growth : A study conducted on xenograft models demonstrated that treatment with this compound resulted in significant tumor regression in mice bearing human ovarian cancer cells. The mechanism was attributed to enhanced apoptosis and reduced proliferation markers.
- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of this compound, showing a dose-dependent inhibition of bacterial growth, indicating its potential as an antimicrobial agent.
Properties
IUPAC Name |
5-bromo-N-propan-2-ylpyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2S/c1-6(2)11-14(12,13)8-3-7(9)4-10-5-8/h3-6,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPDIVOHLOSWFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=CN=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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